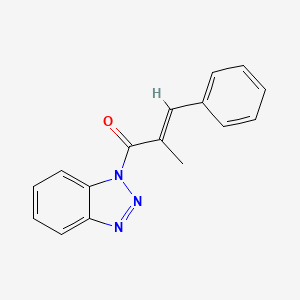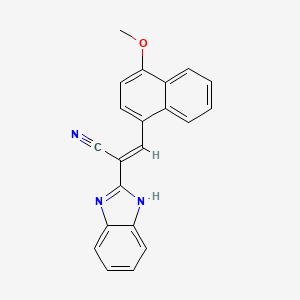![molecular formula C12H20N2O2 B5287383 N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B5287383.png)
N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-MORPHOLINOBICYCLO[221]HEPTANE-2-CARBOXAMIDE is a compound that belongs to the class of bicyclic amides It is characterized by a bicyclo[221]heptane core structure, which is a bridged bicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves the reaction of norbornanecarbonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for 24 hours. The product is then purified using techniques such as mass-directed chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclo[2.2.1]heptane core.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives where the morpholine group is replaced by other functional groups.
Scientific Research Applications
N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of ion channels.
Mechanism of Action
The mechanism of action of N2-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as ion channels. The compound can act as an opener or blocker of these channels, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
N-Heptylbicyclo[2.2.1]heptane-2-carboxamide: Another compound with a bicyclo[2.2.1]heptane core but with different substituents.
Uniqueness
N~2~-MORPHOLINOBICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-morpholin-4-ylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(13-14-3-5-16-6-4-14)11-8-9-1-2-10(11)7-9/h9-11H,1-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYWSDABUVHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5287303.png)


![(6Z)-2-butyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5287325.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5287329.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B5287333.png)
![1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5287347.png)
![(E)-3-(2-chloro-7-methylquinolin-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5287370.png)

![3-[(cyclohexylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B5287382.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5287395.png)
![2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B5287402.png)
